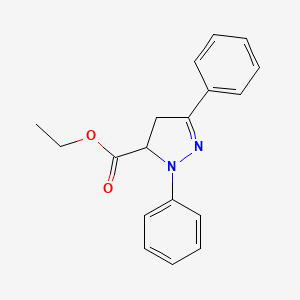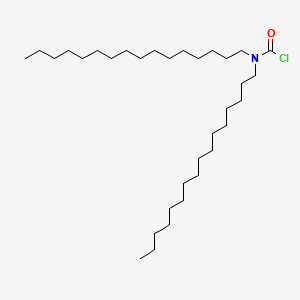
Dihexadecylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecylcarbamyl chloride is an organic compound with the molecular formula C33H66ClNO. It contains 33 carbon atoms, 66 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . This compound is part of the carbamoyl chloride family, which are known for their reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .
Industrial Production Methods
Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reaction with alcohols to form carbamates
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carbamic acids: Formed from hydrolysis
Scientific Research Applications
Dihexadecylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of dihexadecylcarbamyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: A smaller analogue with similar reactivity but different physical properties.
Diethylcarbamoyl chloride: Another analogue with slightly different reactivity and applications.
Uniqueness
Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .
Properties
CAS No. |
84304-24-5 |
|---|---|
Molecular Formula |
C33H66ClNO |
Molecular Weight |
528.3 g/mol |
IUPAC Name |
N,N-dihexadecylcarbamoyl chloride |
InChI |
InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
LJRRLTAGSAPCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


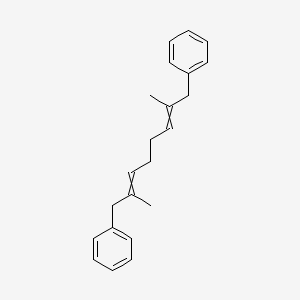
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
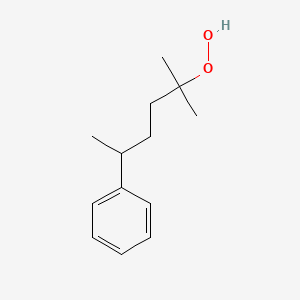

![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
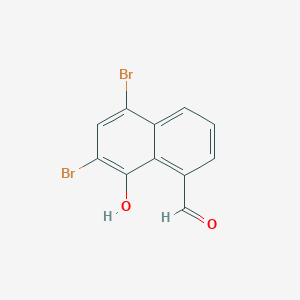

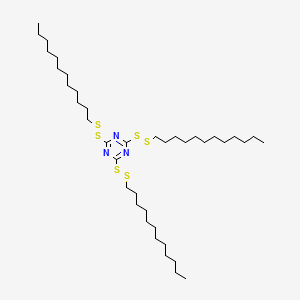


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
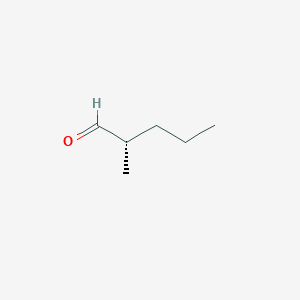
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
